molecular formula C7H7N3O3 B8812306 Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- CAS No. 6632-39-9

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)-

Cat. No.: B8812306
CAS No.: 6632-39-9
M. Wt: 181.15 g/mol
InChI Key: OOZGXMAMKUQKGJ-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

6632-39-9

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(4-nitroanilino)formamide

InChI

InChI=1S/C7H7N3O3/c11-5-8-9-6-1-3-7(4-2-6)10(12)13/h1-5,9H,(H,8,11)

InChI Key

OOZGXMAMKUQKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NNC=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Nitrophenylhydrazine (9.2 g, 0.06 mole), sodium formate (4.08 g, 0.06 mole), and ethyl formate (148 g, 2.00 moles) were mixed in ethanol (40 ml) and fumaric acid (30 ml). The mixture was heated on a steam bath; the volume of the mixture was reduced to approximately 100 ml by continued boiling. The hydrazide product crystallized out of the concentrated reaction mixture upon cooling. The product was filtered off, washed with ethanol, and dried. Yield 10.2 g (94%), m.p. 183°-185° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Then, according to the method described in Japanese Patent Application (OPI) No. 74729/79, 1-formyl-2-(4-aminophenyl)hydrazine was produced. That is, to 1.6 liters of acetonitrile was added 45 g of 4-nitrophenylhydrazine and then 322 g of formic acid was gradually added to the mixture with stirring, whereby a homogeneous solution was obtained. After 20 minutes, crystals began to deposit. After further performing the reaction for 2 hours at an inside temperature of 80° C., the reaction mixture was cooled and crystals thus formed were collected by filtration, washed with acetonitrile and dried to provide 495 g of 1-formyl-2-(4-nitrophenyl)hydrazine having a melting point of 184°-186° C.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
322 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Then, 1-formyl-2-(4-aminophenyl)hydrazide was synthesized according to the process described in Japanese Patent Application (OPI) No. 74729/79. Namely, to 1.6 l of acetonitrile, 459 g of 4-nitrophenylhydrazine was added with stirring, and 322 g of formic acid was then gradually added thereto to obtain a homogeneous solution. After 20 minutes, crystals were deposited. After carried out the reaction at a temperature of 80° C. for further 2 hours, the mixture was cooled and filtered to separate crystals. The crystals were washed with acetonitrile and dried to obtain 495 g of 1-formyl-2-(4-nitrophenyl)hydrazine. Melting Point: 184° to 186° C.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
322 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

46 g of 4-nitrophenylhydrazine was added to 160 ml of acetonitrile, and 32.2 g of formic acid was slowly added thereto at a temperature of 60° C. The reaction mixture immediately turned homogeneous and then crystals were again precipitated. The reaction was continued for an additional 2 hours at a temperature of 80° C., followed by cooling. The precipitated crystals were filtered, washed with acetonitrile and dried to obtain 49.5 g of 1-formyl-2-(4-nitrophenyl)hydrazine. Melting Point: 184°-186° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One

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